



Application Notes and Protocols for the Analysis of ING5 Gene Expression

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Inhibitor of Growth Family Member 5 (ING5) gene expression. ING5 is a critical tumor suppressor gene implicated in the regulation of cell growth, apoptosis, and chromatin remodeling.[1][2][3][4][5][6][7] Its expression levels are frequently altered in various cancers, making it a gene of significant interest in cancer research and drug development.[1][3][4][8][9][10][11] This document outlines key signaling pathways involving ING5, presents quantitative data on its expression in different cancers, and provides detailed protocols for its expression analysis using quantitative Real-Time PCR (qRT-PCR), in situ hybridization (ISH), and RNA sequencing (RNA-Seq).

Quantitative Data on ING5 Gene Expression in Cancer

The expression of ING5 is dysregulated in a variety of human cancers. The following table summarizes findings on ING5 expression across different cancer types.

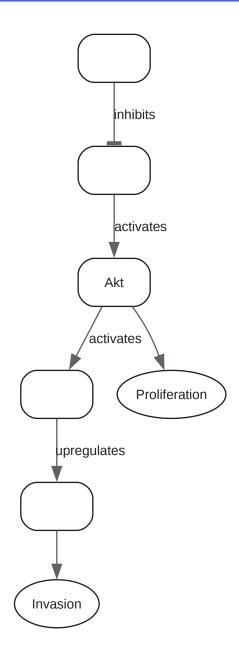


Cancer Type	ING5 Expression Status	Notes	Reference
Breast Cancer	Frequently Expressed (79.9%)	Expression detected in the majority of cases.	[8][9]
Colorectal Cancer	Frequently Expressed (56.3%)	Expression detected in over half of the cases.	[8][9]
Endometrial Cancer	Frequently Expressed (50.0%)	Expression detected in half of the cases.	[8][9]
Gastric Cancer	Higher mRNA expression than normal tissue	Increased mRNA expression is negatively correlated with patient survival.	[3]
Liver Cancer (LIHC)	Upregulated mRNA expression	High expression is associated with a poor prognosis.	[11]
Hepatocellular Carcinoma	Low Expression (14.5%)	Low frequency of expression observed.	[8][9]
Pancreatic Cancer	Low Expression (22.6%)	Low frequency of expression observed.	[8][9]

Signaling Pathways Involving ING5

ING5 functions as a crucial node in several signaling pathways that regulate cell proliferation, survival, and invasion. Its interaction with key cellular machinery highlights its role as a tumor suppressor.

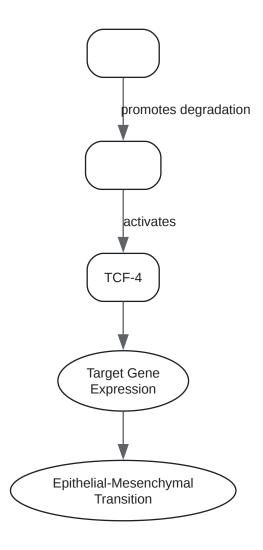




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ING5 negatively regulates the PI3K/Akt signaling pathway.





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ING5 promotes the degradation of β-catenin, inhibiting Wnt signaling.

Experimental Protocols Quantitative Real-Time PCR (qRT-PCR) for ING5 mRNA Expression

This protocol describes the relative quantification of ING5 mRNA levels from cell lines or tissue samples.





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Workflow for ING5 mRNA quantification by qRT-PCR.

- RNeasy Mini Kit (Qiagen) or similar for RNA extraction
- High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems) or similar
- SYBR Green PCR Master Mix (Applied Biosystems) or similar
- Nuclease-free water
- Primers for human ING5 and a reference gene (e.g., GAPDH, ACTB)
 - ING5 Forward: 5'-TCC AGA ACG CCT ACA GCA AG-3'[12]
 - ING5 Reverse: 5'-TGC CCT CCA TCT TGT CCT TC-3'[12]
 - Reference gene primers (to be sourced or designed)
- qRT-PCR instrument
- RNA Extraction:
 - Isolate total RNA from cells or tissues using the RNeasy Mini Kit according to the manufacturer's instructions.
 - Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and check for integrity via gel electrophoresis or a bioanalyzer.
- cDNA Synthesis:



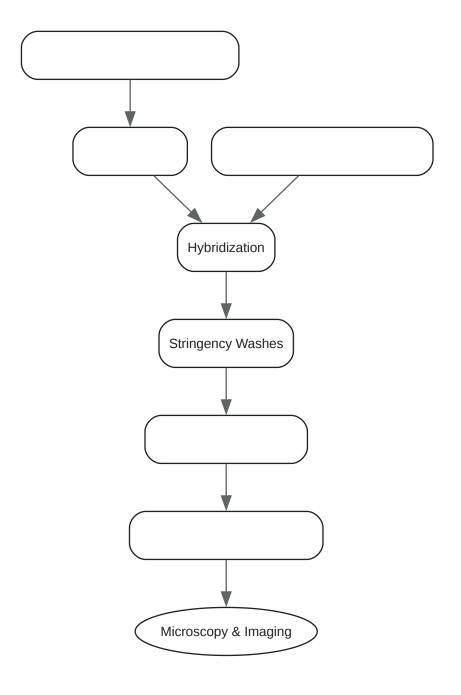
- Synthesize cDNA from 1-2 μg of total RNA using the High-Capacity cDNA Reverse
 Transcription Kit following the manufacturer's protocol.
- qRT-PCR Reaction:
 - Prepare the reaction mixture in a total volume of 20 μL per reaction:
 - 10 μL 2x SYBR Green PCR Master Mix
 - 1 μL Forward Primer (10 μM)
 - 1 μL Reverse Primer (10 μM)
 - 2 μL cDNA template (diluted)
 - 6 μL Nuclease-free water
 - Set up reactions in triplicate for each sample and gene (ING5 and reference gene).
 Include no-template controls.
- Thermal Cycling:
 - Perform the qPCR on a real-time PCR system with the following cycling conditions:
 - Initial denaturation: 95°C for 10 minutes
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute
 - Melt curve analysis to verify primer specificity.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for ING5 and the reference gene for each sample.



• Calculate the relative expression of ING5 using the $\Delta\Delta$ Ct method.

In Situ Hybridization (ISH) for ING5 mRNA Localization

This protocol provides a method for visualizing the spatial distribution of ING5 mRNA in tissue sections.



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Workflow for visualizing ING5 mRNA by in situ hybridization.



- Paraffin-embedded or frozen tissue sections
- Deparaffinization and rehydration solutions (Xylene, Ethanol series)
- Proteinase K
- Hybridization buffer
- DIG-labeled antisense RNA probe for ING5
- Anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase)
- Chromogenic substrate (e.g., NBT/BCIP) or fluorescent detection reagents
- Wash buffers (e.g., SSC)
- · Probe Design and Synthesis:
 - Design a specific antisense RNA probe for human ING5, typically 300-800 bp in length.
 - Synthesize the DIG-labeled probe using in vitro transcription. A sense probe should also be synthesized as a negative control.
- Tissue Preparation:
 - Deparaffinize and rehydrate paraffin-embedded sections through a series of xylene and ethanol washes.[13] For frozen sections, fix them appropriately.
 - Permeabilize the tissue by treating with Proteinase K. The concentration and incubation time should be optimized for the tissue type.
- Hybridization:
 - Pre-hybridize the sections in hybridization buffer for at least 1 hour at the hybridization temperature (e.g., 55-65°C).
 - Denature the DIG-labeled probe by heating and then add it to the hybridization buffer.

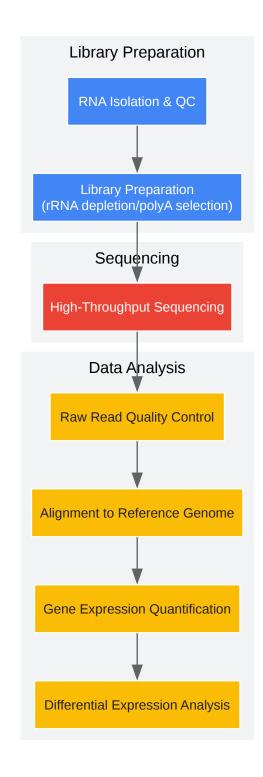


- Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.[13][14]
- · Post-Hybridization Washes:
 - Perform a series of stringency washes with SSC buffers at increasing temperatures to remove non-specifically bound probe.[13]
- Immunodetection and Visualization:
 - Block non-specific antibody binding sites.
 - Incubate the sections with an anti-DIG antibody conjugated to an enzyme.
 - Wash to remove unbound antibody.
 - Add the appropriate chromogenic or fluorescent substrate and incubate until the desired signal intensity is reached.
 - o Counterstain with a nuclear stain (e.g., DAPI or Nuclear Fast Red) if desired.
 - Dehydrate, mount, and visualize under a microscope.

RNA Sequencing (RNA-Seq) for ING5 Expression Analysis

RNA-Seq provides a comprehensive and quantitative analysis of the transcriptome, allowing for the assessment of ING5 expression and the discovery of potential isoforms.





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Workflow for ING5 gene expression analysis using RNA-Seq.

• Library Preparation:



- Isolate high-quality total RNA from your samples.
- Perform either poly(A) selection to enrich for mRNA or ribosomal RNA (rRNA) depletion for a more comprehensive view of the transcriptome.
- Fragment the RNA, synthesize cDNA, and add sequencing adapters to create the sequencing library.

Sequencing:

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

Data Analysis Pipeline:

- Quality Control (QC): Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using tools like Trimmomatic.
- Alignment: Align the cleaned reads to the human reference genome using a splice-aware aligner such as HISAT2 or STAR.
- Quantification: Count the number of reads that map to the ING5 gene (and all other genes) using tools like featureCounts or HTSeq.
- Normalization: Normalize the raw read counts to account for differences in library size and gene length. Common normalization methods include TPM (Transcripts Per Million) and FPKM/RPKM (Fragments/Reads Per Kilobase of transcript per Million mapped reads).
- Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are differentially expressed between experimental groups. This will allow you to determine if ING5 expression is significantly different under your conditions of interest.
- Downstream Analysis: Perform gene ontology and pathway analysis on the list of differentially expressed genes to understand the biological context of the observed changes.[15]



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